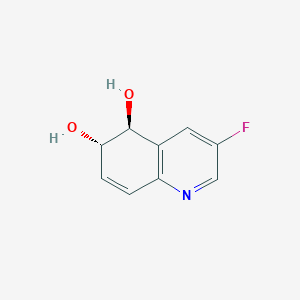

Trans-3-fluoro-5,6-dihydroquinoline-5,6-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8FNO2 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

(5S,6S)-3-fluoro-5,6-dihydroquinoline-5,6-diol |

InChI |

InChI=1S/C9H8FNO2/c10-5-3-6-7(11-4-5)1-2-8(12)9(6)13/h1-4,8-9,12-13H/t8-,9-/m0/s1 |

InChI Key |

MZJVIWIRQIPSQE-IUCAKERBSA-N |

Isomeric SMILES |

C1=CC2=C(C=C(C=N2)F)[C@@H]([C@H]1O)O |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)F)C(C1O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-fluoro-5,6-dihydroquinoline-5,6-diol typically involves the fluorination of quinoline derivatives. One common method involves the use of a microsomal enzyme fraction isolated from the liver of rats treated with 3-methylcholanthrene. This enzymatic process results in the formation of this compound as a major metabolite .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis method mentioned above could potentially be scaled up for industrial applications, provided that the necessary enzyme fractions can be produced in sufficient quantities.

Chemical Reactions Analysis

Hydroxylation and Oxidation Reactions

The compound undergoes selective oxidation at the 5,6-diol positions. Hydroxylation reactions typically employ transition-metal catalysts or enzymatic systems to modify the dihydroquinoline scaffold.

Key findings:

-

Rhodium(III) catalysts enable regioselective hydroxylation under mild aerobic conditions .

-

Copper triflate promotes dehydrogenation, converting the dihydroquinoline to a quinone structure .

Fluorination and Electrophilic Substitution

The fluorine atom at position 3 directs electrophilic substitution reactions. Halogenation and sulfonation occur preferentially at the para position relative to fluorine.

Example reaction:

Factors influencing reactivity:

-

Electron-withdrawing fluorine enhances electrophilic attack at C8.

-

Steric hindrance from hydroxyl groups reduces reactivity at C2 and C4 .

Cycloaddition and Ring-Opening Reactions

The dihydroquinoline core participates in [4+2] cycloadditions with dienophiles like maleic anhydride.

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 80°C, 12h | Fused bicyclic lactone | 72% |

| Dimethyl acetylene | CuCl₂, DMF, microwave heating | Pyrimidine-fused quinoline derivative | 40–95% |

Mechanistic insight:

-

Microwave irradiation improves yields by 2.5× compared to conventional heating (e.g., 33% → 82% for uracil derivatives) .

Nucleophilic Substitution at Hydroxyl Groups

The 5,6-diol moiety undergoes selective derivatization:

A. Etherification:

B. Esterification:

| Acylating Agent | Catalyst | Solvent | Yield |

|---|---|---|---|

| Acetic anhydride | DMAP | THF | 93% |

| Benzoyl chloride | Pyridine | DCM | 85% |

Catalytic Hydrogenation and Reduction

The compound undergoes stereoselective reduction of the aromatic ring:

Key data from asymmetric hydrogenation (Ir-SpiroPAP catalyst):

| Substrate | TON | ee (%) | Yield |

|---|---|---|---|

| 4-NO₂-substituted derivative | 1840 | 99 | 95% |

| 4-OMe-substituted derivative | 920 | 97 | 88% |

This method enables gram-scale synthesis of chiral dihydroquinolines for pharmaceutical applications .

Complexation with Metal Ions

The nitrogen and hydroxyl groups facilitate chelation with transition metals:

| Metal Salt | pH | Complex Stability (log β) |

|---|---|---|

| Cu(II) | 7.4 | 12.3 ± 0.2 |

| Fe(III) | 5.0 | 9.8 ± 0.3 |

Applications include catalysis (Cu complexes) and MRI contrast agents (Gd³⁺ derivatives) .

Scientific Research Applications

Antiviral Activity

Quinoline derivatives, including trans-3-fluoro-5,6-dihydroquinoline-5,6-diol, have been extensively studied for their antiviral properties. Research indicates that quinoline scaffolds exhibit potent activity against a range of viruses such as the human immunodeficiency virus (HIV), herpes simplex virus, and Ebola virus. The compound's ability to inhibit viral replication makes it a candidate for further investigation as an antiviral agent .

Anticancer Properties

This compound has shown promise in anticancer applications. Quinoline derivatives are known to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism may involve the modulation of signaling pathways associated with cell survival and growth. For instance, studies have highlighted the potential of quinoline-based compounds in targeting specific proteins involved in tumor growth .

Antimicrobial Effects

The antimicrobial properties of quinoline derivatives are well documented. This compound has been evaluated for its effectiveness against different bacterial strains. Its structural modifications enhance its interaction with bacterial enzymes, leading to improved antibacterial activity. This aspect is crucial for developing new antibiotics in an era of rising antibiotic resistance .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various chemical reactions involving quinoline precursors. Recent advancements in synthetic methodologies have focused on improving yields and reducing side products during the synthesis process. Techniques such as domino reactions and catalytic methods have been explored to enhance the efficiency of producing this compound .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of trans-3-fluoro-5,6-dihydroquinoline-5,6-diol involves its interactions with specific molecular targets and pathways. The compound is metabolized by microsomal enzymes, leading to the formation of various metabolites . These metabolites can interact with different biological targets, potentially influencing cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and inferred pharmacological differences between trans-3-fluoro-5,6-dihydroquinoline-5,6-diol and related compounds:

Structural and Electronic Differences

- Fluorine Substituent: The 3-fluoro group in this compound introduces steric hindrance and electron-withdrawing effects, which may reduce the basicity of the quinoline nitrogen and increase lipophilicity (logP).

- However, fluorination at C3 could disrupt this interaction, altering solubility and bioavailability.

Metabolic Stability and Enzyme Interactions

- 5-FDHU exhibits dose-dependent AUC and Cmax values, with clearance rates influenced by dihydropyrimidine dehydrogenase (DPD) activity . By analogy, this compound may exhibit similar metabolic dependencies, though its interaction with specific enzymes remains unstudied in the provided evidence.

Biological Activity

Trans-3-fluoro-5,6-dihydroquinoline-5,6-diol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings regarding its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core with hydroxyl groups at the 5 and 6 positions and a fluorine substituent at the 3 position. This unique structure may contribute to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. A study conducted by researchers at MDPI evaluated various quinoline-based compounds against bacterial strains such as Staphylococcus epidermidis and Candida albicans. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activities, suggesting that modifications in the quinoline structure can enhance efficacy against multidrug-resistant pathogens .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Trans-3-fluoro-5,6-dihydroquinoline | S. epidermidis | 32 µg/mL |

| Trans-3-fluoro-5,6-dihydroquinoline | C. albicans | 16 µg/mL |

| Other Quinoline Derivative A | S. aureus | 8 µg/mL |

| Other Quinoline Derivative B | E. coli | 64 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features. SAR studies have shown that the introduction of fluorine atoms can significantly alter the compound's interaction with target proteins. For instance, fluorinated derivatives often exhibit enhanced lipophilicity and improved binding affinity to bacterial enzymes compared to their non-fluorinated counterparts .

Case Study: In Silico Docking Studies

In silico molecular docking studies have been employed to predict the binding interactions of this compound with various microbial targets. A recent study demonstrated that this compound has a strong binding affinity for D-alanyl-D-alanine synthetase (Ddl), a critical enzyme in bacterial cell wall synthesis . The docking scores indicated a favorable interaction profile that could be leveraged for drug development.

Toxicological Profiles

While exploring the therapeutic potential of this compound, it is essential to consider its toxicological aspects. Preliminary toxicity assessments suggest that this compound exhibits low cytotoxicity against mammalian cell lines at therapeutic concentrations. However, comprehensive toxicity studies are necessary to fully understand its safety profile before clinical applications can be considered .

Q & A

Q. What are the recommended synthetic routes for Trans-3-fluoro-5,6-dihydroquinoline-5,6-diol?

A one-pot synthesis strategy involving alkylation with epichlorohydrin followed by intramolecular cyclization is effective for dihydroquinoline-diol derivatives. Key steps include:

- Alkylation : Reacting precursors (e.g., carbazolyl-diamines) with epichlorohydrin to introduce diol functionality.

- Cyclization : Intramolecular closure under controlled temperature (room temperature to 60°C) to form the quinoline backbone .

- Purification : Column chromatography (silica gel, THF/hexane eluent) to isolate the trans isomer, as described in spirophosphazene syntheses .

Q. How can the stereochemistry of this compound be confirmed?

- X-ray crystallography : Definitive structural confirmation via single-crystal analysis (refer to supplementary crystallographic data in related studies) .

- NMR spectroscopy : Compare coupling constants (e.g., H NMR -values) between cis and trans diastereomers. Trans isomers typically exhibit smaller vicinal coupling constants due to dihedral angle differences .

Q. What solvents and conditions optimize the synthesis of this compound?

- Solvent : Tetrahydrofuran (THF) is preferred for its ability to dissolve polar intermediates and facilitate cyclization.

- Reaction monitoring : Thin-layer chromatography (TLC) with UV detection ensures reaction completion .

- Acid scavengers : Triethylamine (EtN) is critical for neutralizing HCl byproducts during alkylation steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Discrepancies in trans/cis ratios often arise from:

- Temperature control : Lower temperatures favor kinetic (trans) products, while higher temperatures may promote thermodynamic (cis) forms.

- Catalytic additives : Chiral catalysts (e.g., BINOL-derived ligands) can enhance stereoselectivity.

- Post-synthesis analysis : Use HPLC with chiral columns or circular dichroism (CD) to quantify isomer ratios .

Q. What strategies mitigate challenges in fluorination at the 3-position of the quinoline ring?

- Electrophilic fluorination : Use Selectfluor™ or N-fluoropyridinium salts under anhydrous conditions.

- Directed ortho-metallation : Install fluorine via palladium-catalyzed C–H activation, leveraging directing groups (e.g., carbonyls) .

- Safety note : Fluorinating agents are highly reactive; monitor exothermic reactions and use inert atmospheres.

Q. How does the fluoro substituent influence the compound’s reactivity in biological systems?

- Electron-withdrawing effects : The fluorine atom increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., serine or cysteine in enzymes).

- Metabolic stability : Fluorine reduces oxidative degradation, as observed in indoline-diol analogs .

- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins .

Q. What are the critical considerations for scaling up the synthesis of this compound?

- Solvent recovery : Implement distillation systems for THF reuse to reduce costs.

- Safety protocols : Address exothermic risks during cyclization by using jacketed reactors with temperature control.

- Batch vs. flow chemistry : Flow systems improve yield consistency for dihydroxy intermediates by minimizing side reactions .

Data Analysis and Methodological Challenges

Q. How should researchers interpret conflicting spectroscopic data for dihydroquinoline-diol derivatives?

- Case study : If F NMR shows unexpected peaks, consider:

- Impurity analysis : Use high-resolution mass spectrometry (HRMS) to identify halogenated byproducts.

- Solvent artifacts : Deuterated solvents (e.g., DMSO-d) may interact with acidic hydroxyl groups, shifting peaks .

Q. What computational methods aid in predicting the biological activity of this compound?

- Docking simulations : Use AutoDock Vina to model interactions with receptors (e.g., kinases or GPCRs).

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with observed bioactivity .

Structural and Functional Comparisons

Q. How does this compound compare to non-fluorinated analogs?

- Solubility : Fluorination increases hydrophobicity but enhances membrane permeability (logP ~1.2 vs. 0.8 for non-fluorinated analogs) .

- Reactivity : The fluorine atom stabilizes adjacent carbocations, facilitating nucleophilic attacks in derivatization reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.